molecular formula C10H16O5 B1205487 2-Hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid CAS No. 31693-08-0

2-Hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Cat. No.: B1205487
CAS No.: 31693-08-0
M. Wt: 216.23 g/mol
InChI Key: NORSCOJMIBLOFM-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid are organic compounds with significant applications in various fields. 2-Hydroxyethyl 2-methylprop-2-enoate is an ester derived from 2-methylprop-2-enoic acid and ethylene glycol. These compounds are known for their roles in polymer chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl 2-methylprop-2-enoate is typically synthesized through the esterification of 2-methylprop-2-enoic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of 2-Hydroxyethyl 2-methylprop-2-enoate involves continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(2-hydroxyethyl 2-methylprop-2-enoate), which is used in coatings and adhesives.

    Esterification: It can react with alcohols to form different esters.

    Hydrolysis: It can be hydrolyzed back to 2-methylprop-2-enoic acid and ethylene glycol.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals or UV light.

    Esterification: Requires an acid catalyst and heat.

    Hydrolysis: Requires water and an acid or base catalyst.

Major Products

    Polymerization: Poly(2-hydroxyethyl 2-methylprop-2-enoate)

    Esterification: Various esters depending on the alcohol used.

    Hydrolysis: 2-methylprop-2-enoic acid and ethylene glycol.

Scientific Research Applications

2-Hydroxyethyl 2-methylprop-2-enoate has numerous applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of polymers for coatings, adhesives, and biomedical applications.

    Biology and Medicine: Utilized in the development of hydrogels for drug delivery systems and tissue engineering.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. These networks provide structural integrity and desired properties in various applications. The molecular targets include the functional groups that participate in the polymerization process, such as the hydroxyl and vinyl groups.

Comparison with Similar Compounds

2-Hydroxyethyl 2-methylprop-2-enoate is similar to other esters of 2-methylprop-2-enoic acid, such as:

  • 2-Hydroxyethyl methacrylate
  • Methyl 2-methylprop-2-enoate
  • Butyl 2-methylprop-2-enoate

Uniqueness

The uniqueness of 2-Hydroxyethyl 2-methylprop-2-enoate lies in its hydroxyl group, which allows for additional hydrogen bonding and cross-linking capabilities, making it valuable in applications requiring strong adhesion and flexibility.

Properties

IUPAC Name

2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.C4H6O2/c1-5(2)6(8)9-4-3-7;1-3(2)4(5)6/h7H,1,3-4H2,2H3;1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORSCOJMIBLOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O.CC(=C)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31693-08-0, 82976-03-2, 181319-33-5
Record name Hydroxyethyl methacrylate-methacrylic acid copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31693-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, polymer with α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxypoly(oxy-1,2-ethanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82976-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, polymer with α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxypoly(oxy-1,2-ethanediyl), graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181319-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40953642
Record name 2-Methylprop-2-enoic acid--2-hydroxyethyl 2-methylprop-2-enoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31693-08-0
Record name 2-Propenoic acid, 2-methyl-, polymer with 2-hydroxyethyl 2-methyl-2-propenoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylprop-2-enoic acid--2-hydroxyethyl 2-methylprop-2-enoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
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2-Hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
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2-Hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
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2-Hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
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2-Hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

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